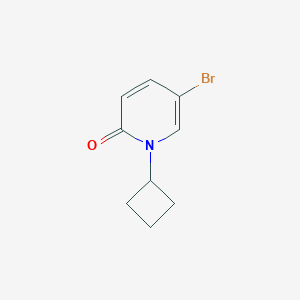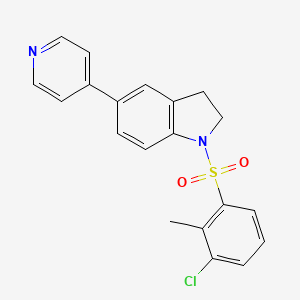
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound featuring a combination of sulfonamide, tetrahydro-pyran, and trifluoromethoxybenzene moieties. This compound stands out due to its unique structural attributes, making it an interesting candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves multiple steps, starting from readily available reagents. One potential route could include:
Formation of the Tetrahydro-2H-pyran Intermediate: The first step involves synthesizing the tetrahydro-2H-pyran ring. This can be done through acid-catalyzed cyclization of a 1,5-diol precursor.
Thioether Formation: The next step is the introduction of the phenylthio group. This can be achieved by reacting the tetrahydro-2H-pyran intermediate with phenylthiol in the presence of a suitable base.
Sulfonamide Formation: Finally, the trifluoromethoxybenzene sulfonamide group is introduced through nucleophilic substitution reactions, where the intermediate reacts with trifluoromethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production might involve the optimization of these synthetic routes for higher yield and purity. This could include the use of automated continuous-flow systems to handle multiple step reactions more efficiently and reduce overall processing time.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes various chemical reactions including:
Oxidation: The sulfide group (phenylthio) can be oxidized to the corresponding sulfoxide or sulfone using common oxidants like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound's sulfonamide group can potentially undergo reductive cleavage under certain conditions.
Substitution: The trifluoromethoxy group can engage in nucleophilic aromatic substitution, especially under strongly basic conditions.
Common Reagents and Conditions Used in These Reactions: Typical reagents include oxidants like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions.
Major Products Formed from These Reactions: The major products vary depending on the reaction:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Cleavage of sulfonamide yielding simpler amines or other reduced products.
Substitution: Generation of diverse substituted aromatic derivatives.
Scientific Research Applications
This compound's unique structure makes it valuable in several fields:
Chemistry: As a building block for the synthesis of complex molecules and for studying reaction mechanisms.
Biology: Its structure can serve as a model for studying protein-ligand interactions and sulfonamide-based enzyme inhibition.
Industry: Use in creating advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects often involves its sulfonamide group. Sulfonamides can act as competitive inhibitors of enzymes that process similar structural substrates. The molecular targets typically involve enzymes crucial for metabolic processes, and the pathways may include inhibition of folate synthesis in microbes.
Comparison with Similar Compounds
When compared to other sulfonamide-based compounds, N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its unique combination of functional groups. Other similar compounds include:
N-((4-methylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
N-((4-phenylthio)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
These comparisons highlight how slight variations in structure can lead to significant differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S2/c20-19(21,22)27-15-6-8-17(9-7-15)29(24,25)23-14-18(10-12-26-13-11-18)28-16-4-2-1-3-5-16/h1-9,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIJPEXBIQOMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)

![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)





![1-{8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2581263.png)

